molecular formula C9H9BrO3 B2893962 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde CAS No. 923191-42-8

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B2893962
CAS No.: 923191-42-8
M. Wt: 245.072
InChI Key: VMZQTHBODKWHIP-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the second position and a hydroxyethoxy group at the fourth position on the benzene ring. This compound is primarily used in chemical research and synthesis due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde typically involves the bromination of 4-(2-hydroxyethoxy)benzaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is unique due to the combination of its bromine atom and hydroxyethoxy group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various research fields .

Biological Activity

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a hydroxyethoxy group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

  • Molecular Formula : C9H9BrO3
  • Molecular Weight : 245.07 g/mol
  • CAS Number : 16227234

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The structure-activity relationship (SAR) analysis indicates that the presence of the hydroxyethoxy group is crucial for enhancing cytotoxicity, as modifications to this group result in diminished activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom may facilitate nucleophilic substitution reactions with cellular proteins, while the aldehyde group can participate in reactions with amino acids, altering protein function.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
  • Disruption of Cell Signaling : The compound may interfere with signaling pathways that regulate cell proliferation and survival .

Case Studies

A notable study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, indicative of apoptosis.

Properties

IUPAC Name

2-bromo-4-(2-hydroxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZQTHBODKWHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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